Zeylasterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

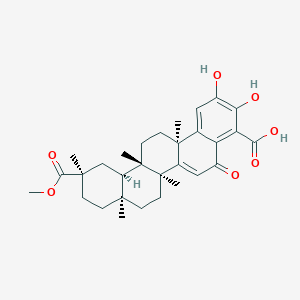

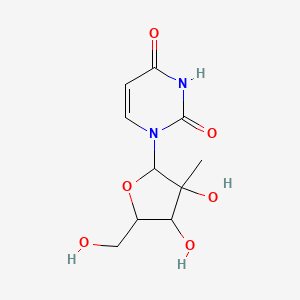

Zeylasterone is a natural product found in Kokoona reflexa, Celastrus paniculatus, and Maytenus woodsonii with data available.

Applications De Recherche Scientifique

Antibacterial Properties

Zeylasterone exhibits significant antibacterial properties, particularly against Staphylococcus aureus. The compound, derived from Maytenus blepharodes, shows bactericidal activity at certain concentrations and acts by disrupting cell membranes in S. aureus. This effect is observed through the inhibition of radiolabeled precursor uptake, rapid potassium leakage, inhibition of NADH oxidation, and formation of mesosome-like structures around the septa, suggesting that zeylasterone primarily affects the cytoplasmic membrane (De León, López, & Moujir, 2010).

Cardioprotective Effects

In a study evaluating the cardioprotective effects of Trichopus zeylanicus against myocardial ischemia induced by isoproterenol in rats, it was found that pretreatment with T. zeylanicus leaves significantly prevented isoproterenol-induced alterations and restored cardiac markers. This indicates the potential of T. zeylanicus in cardioprotection during myocardial ischemia (Velavan, Selvarani, & Adhithan, 2009).

Antimicrobial Activity Against Gram-Positive Bacteria

Zeylasteral and demethylzeylasteral, related to zeylasterone, exhibit antimicrobial activity against Gram-positive bacteria and the yeast Candida albicans. Their mode of action involves compromising cell wall synthesis and/or cytoplasmic membrane, demonstrated through the inhibition of DNA, RNA, protein, and cell wall synthesis (De León, Beltrán, & Moujir, 2005).

Hepatoprotective Effects

Helminthostachys zeylanica, another related compound, shows significant hepatoprotective effects against carbon tetrachloride-induced liver damage in rats. The methanolic extract of H. zeylanica rhizomes demonstrates an almost normal architecture of the liver in treated groups, supporting its traditional use in managing liver diseases (Suja, Latha, Pushpangadan, & Rajasekharan, 2004).

Reproductive and Developmental Effects

Several studies have explored the effects of zearalenone, a structurally similar compound to zeylasterone, on reproductive and developmental health. These studies have shown diverse effects such as impairment in spermatogenesis and semen quality, apoptosis in Leydig and Sertoli cells, and endocrine-disrupting activities in various animal models, highlighting the potential impact of these compounds on reproductive health (Pang et al., 2017); (Wang et al., 2014); (Fink-Gremmels & Malekinejad, 2007); (Hu et al., 2016).

Detoxification Strategies

Research has also focused on developing detoxification strategies for zearalenone contamination in crops, highlighting the importance of managing the risks associated with these compounds. For instance, the use of non-pathogenic Rhodococcus pyridinivorans K408 strain has been demonstrated as an efficient biological tool for eliminating the estrogenic effects of ZEA (Kriszt et al., 2012).

Propriétés

Nom du produit |

Zeylasterone |

|---|---|

Formule moléculaire |

C30H38O7 |

Poids moléculaire |

510.6 g/mol |

Nom IUPAC |

(6aS,6bS,8aS,11R,12aR,14aR)-2,3-dihydroxy-11-methoxycarbonyl-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid |

InChI |

InChI=1S/C30H38O7/c1-26-7-8-27(2,25(36)37-6)15-20(26)30(5)12-10-28(3)16-13-18(32)23(33)22(24(34)35)21(16)17(31)14-19(28)29(30,4)11-9-26/h13-14,20,32-33H,7-12,15H2,1-6H3,(H,34,35)/t20-,26-,27-,28+,29-,30+/m1/s1 |

Clé InChI |

DXDSZUXZQIKMRQ-GMZGOHOASA-N |

SMILES isomérique |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC |

SMILES |

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC |

SMILES canonique |

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC |

Synonymes |

zeylasterone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,4S,7R,8S,11R,12S,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate](/img/structure/B1252903.png)

![(7R,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1252904.png)

![Indeno[1,2-b]indole](/img/structure/B1252910.png)

![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)

![[(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid](/img/structure/B1252918.png)

![(3R,3aR,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B1252919.png)

![(7S,9S)-9-acetyl-7-[(2S,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1252922.png)